molecular formula C15H23ClN2O2 B13972693 (R)-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride

(R)-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride

Cat. No.: B13972693
M. Wt: 298.81 g/mol
InChI Key: OGIDPPLLDPGIBN-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry due to their biological activity. The compound is characterized by the presence of a benzyl carbamate (CBZ) protecting group and an isopropyl substituent on the piperazine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride typically involves the following steps:

    Protection of Piperazine: The piperazine ring is first protected with a CBZ group to prevent unwanted reactions during subsequent steps.

    Isopropylation: The protected piperazine is then subjected to isopropylation using isopropyl halides under basic conditions to introduce the isopropyl group.

    Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, isopropylation, and hydrochloride formation steps efficiently.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.

    Deprotection Reactions: The CBZ protecting group can be removed under acidic or hydrogenation conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydride) are commonly used.

    Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (e.g., trifluoroacetic acid) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.

    Deprotected Amine: Removal of the CBZ group yields the free amine form of the compound.

Scientific Research Applications

®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is employed in studies investigating the biological activity of piperazine derivatives.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms involving piperazine-containing molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The CBZ group may also play a role in enhancing the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-3-amino piperidine hydrochloride: Another piperazine derivative with similar structural features.

    ®-(-)-Phenylephrine hydrochloride: A compound with a similar piperazine ring but different substituents.

    ®-(-)-Deprenyl hydrochloride: A piperazine derivative used in neuroprotection studies.

Uniqueness

®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is unique due to the presence of the CBZ protecting group and the isopropyl substituent, which confer specific chemical and biological properties. These features make it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

benzyl (3R)-3-propan-2-ylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H/t14-;/m0./s1

InChI Key

OGIDPPLLDPGIBN-UQKRIMTDSA-N

Isomeric SMILES

CC(C)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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